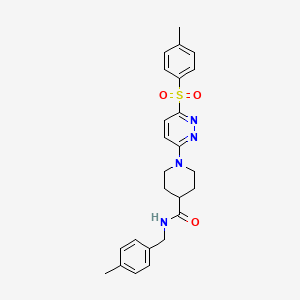![molecular formula C18H15N3O6S B11451976 2-({5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethanone](/img/structure/B11451976.png)
2-({5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps. One common synthetic route starts with the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxyphenoxymethyl chloride. This intermediate is then reacted with hydrazine hydrate to form 5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol. The final step involves the reaction of this thiol with 4-nitroacetophenone under basic conditions to yield the target compound .
Chemical Reactions Analysis
2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE has been studied for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and anticancer activities.
Material Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to understand its interaction with different biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with cellular processes essential for the survival and proliferation of microbial and cancer cells .
Comparison with Similar Compounds
2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE can be compared with other oxadiazole derivatives, such as:
5-((4-METHOXYPHENOXY)METHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE: This compound shares a similar oxadiazole core but differs in its substituents, leading to different biological activities.
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one: Another oxadiazole derivative with distinct structural features and applications.
The uniqueness of 2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O6S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C18H15N3O6S/c1-25-14-6-8-15(9-7-14)26-10-17-19-20-18(27-17)28-11-16(22)12-2-4-13(5-3-12)21(23)24/h2-9H,10-11H2,1H3 |
InChI Key |
RKFCJOZZJWRRIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11451902.png)

![Ethyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11451930.png)
![N-[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B11451933.png)
![2-(2,4-Dimethoxyphenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11451940.png)
![methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11451941.png)
![N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide](/img/structure/B11451942.png)
![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11451945.png)
![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)butan-1-one](/img/structure/B11451949.png)
![1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione](/img/structure/B11451950.png)
![2-(ethylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11451970.png)
![4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11451974.png)
![4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11451991.png)
